![molecular formula C18H19N3O2 B2560199 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1797028-53-5](/img/structure/B2560199.png)
3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a fascinating and complex compound with interesting applications across various fields, including chemistry, biology, medicine, and industry. The compound features a quinazolinone core, a bicyclic structure, and a substituted oxopropyl group, giving it a unique and versatile chemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 3-(3-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis
Quinazolinone Core Formation: : The quinazolinone core is typically synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde.
Substitution Reactions: : The resulting intermediate undergoes various substitution reactions to introduce the oxopropyl group and the bicyclic moiety.
Cyclization and Final Modifications: : Further cyclization and modification steps are employed to fine-tune the structure and introduce functional groups as needed.
Industrial Production Methods
In industrial settings, the synthesis may be streamlined and optimized for scalability and efficiency. High-yield reaction conditions, cost-effective reagents, and efficient purification methods are critical. Flow chemistry techniques and automated synthesizers may also be used to enhance reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: : Converts the compound into its corresponding oxidized form, potentially introducing new functional groups.
Reduction: : Reduces specific moieties within the molecule, altering its chemical and physical properties.
Substitution: : Involves the replacement of specific atoms or groups within the molecule, modifying its reactivity and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Typical conditions may involve controlled temperature, pressure, and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Reduced forms with altered hydrogen content.
Substitution: : Substituted compounds with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of complex molecules. Its unique structure allows for various modifications, making it valuable in the design of new compounds.
Biology
Biologically, the compound may exhibit activity against specific biological targets. Research is ongoing to explore its potential as a tool in biochemical assays and its interactions with biomolecules.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
Industrially, the compound may find applications in the production of specialty chemicals, materials science, and catalysis. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its effects depends on its specific application. Generally, it interacts with molecular targets through binding interactions, which can modulate biological pathways and processes. The bicyclic structure and quinazolinone core play critical roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)quinazolin-4(3H)-one
3-(3-oxo-3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propyl)-1H-quinazolin-4-one
3-(3-(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-quinazolin-4(3H)-one
Uniqueness
The unique aspect of 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its specific combination of the bicyclic moiety and the quinazolinone core. This structural arrangement imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds.
This compound is a true gem in the world of chemistry and medicine, bridging the gap between structural complexity and functional versatility. Intriguing, isn't it?
Properties
IUPAC Name |
3-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(21-13-4-3-5-14(21)9-8-13)10-11-20-12-19-16-7-2-1-6-15(16)18(20)23/h1-4,6-7,12-14H,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIFQRRLYHPDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

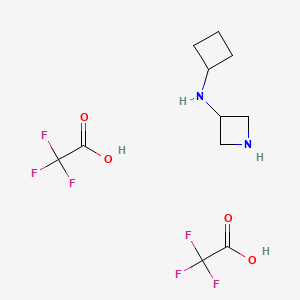
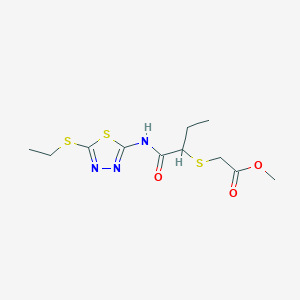

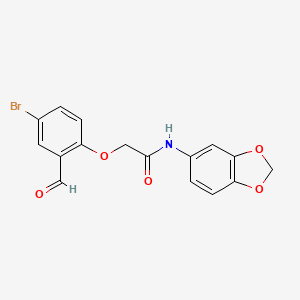
![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)
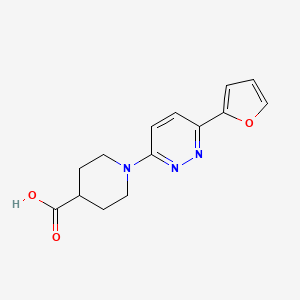
![(1Z)-N'-hydroxy-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanimidamide](/img/structure/B2560125.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B2560128.png)
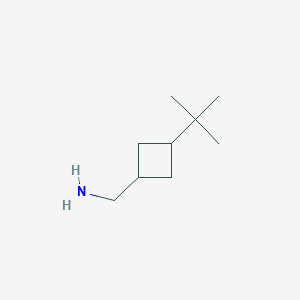
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2560131.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2560132.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(cyclopentylthio)acetamide](/img/structure/B2560133.png)
![{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B2560137.png)
